FA-PEG5-Mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C35H45N9O12 |

|---|---|

Molecular Weight |

783.8 g/mol |

IUPAC Name |

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H45N9O12/c36-35-42-31-30(33(49)43-35)40-25(22-39-31)21-38-24-3-1-23(2-4-24)32(48)41-26(34(50)51)5-6-27(45)37-9-11-52-13-15-54-17-19-56-20-18-55-16-14-53-12-10-44-28(46)7-8-29(44)47/h1-4,7-8,22,26,38H,5-6,9-21H2,(H,37,45)(H,41,48)(H,50,51)(H3,36,39,42,43,49) |

InChI Key |

AUPCXHWRHKOTOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Origin of Product |

United States |

Foundational & Exploratory

The Structure and Application of FA-PEG5-Mal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

FA-PEG5-Mal is a heterobifunctional crosslinker that plays a crucial role in the targeted delivery of therapeutic agents and the development of advanced bioconjugates. This technical guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the underlying chemical principles and experimental methodologies.

Molecular Structure of this compound

This compound is a precisely engineered molecule consisting of three key functional components:

-

Folic Acid (FA): A derivative of vitamin B9, folic acid serves as the targeting ligand. It exhibits a high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, making it an excellent candidate for targeted drug delivery.

-

Polyethylene Glycol (PEG5): A short polyethylene glycol linker composed of five repeating ethylene glycol units. The PEG moiety imparts several advantageous properties, including increased hydrophilicity, improved biocompatibility, and reduced immunogenicity of the final conjugate. It also provides a flexible spacer arm, minimizing steric hindrance between the targeting ligand and the conjugated molecule.

-

Maleimide (Mal): A reactive functional group that specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This highly selective reaction is a cornerstone of bioconjugation chemistry.

The synthesis of this compound typically involves the formation of a stable amide bond between the carboxylic acid group of folic acid and the terminal amine of a maleimide-functionalized PEG linker.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including reaction stoichiometry and solution preparation.

| Property | Value |

| Molecular Weight | 783.78 g/mol [1] |

| Appearance | Solid[1] |

| Purity | Typically >95% (Varies by supplier) |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers |

| Storage | Store at -20°C, protected from light and moisture[2] |

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the coupling of folic acid to an amine-terminated PEG-maleimide linker.

Materials:

-

Folic Acid (FA)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Amine-PEG5-Maleimide (H2N-PEG5-Mal)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Dialysis tubing (MWCO 1 kDa)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Activation of Folic Acid:

-

Dissolve Folic Acid and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMSO.

-

Add DCC or EDC (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated folic acid (FA-NHS).

-

-

Coupling Reaction:

-

In a separate flask, dissolve Amine-PEG5-Maleimide in anhydrous DMSO.

-

Slowly add the freshly prepared FA-NHS solution to the Amine-PEG5-Maleimide solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to catalyze the reaction.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring in the dark.

-

-

Purification:

-

Precipitate the crude product by adding cold diethyl ether and collect the precipitate by centrifugation.

-

Redissolve the pellet in a minimal amount of DMSO and transfer to a dialysis tube.

-

Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.

-

Lyophilize the dialyzed solution to obtain the purified this compound as a solid.

-

-

Characterization:

-

Confirm the structure and purity of the final product using techniques such as ¹H NMR spectroscopy, mass spectrometry, and HPLC.

-

Protocol for Thiol-Maleimide Bioconjugation

This protocol outlines the general procedure for conjugating this compound to a thiol-containing molecule, such as a cysteine-containing peptide or protein.

Materials:

-

This compound

-

Thiol-containing protein or peptide

-

Phosphate-buffered saline (PBS), pH 6.5-7.5 (degassed)

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) column or dialysis tubing for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the thiol-containing molecule in degassed PBS buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO.

-

-

Conjugation Reaction:

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

-

-

Characterization of the Conjugate:

-

Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the conjugation efficiency.

-

Visualizations

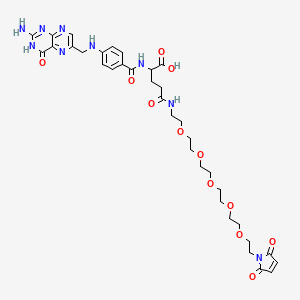

Molecular Structure of this compound

Caption: Schematic representation of the this compound structure.

Thiol-Maleimide Conjugation Workflow

Caption: Experimental workflow for thiol-maleimide conjugation.

References

An In-depth Technical Guide to FA-PEG5-Mal: Chemical Properties, Solubility, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and common applications of Folic Acid-PEG5-Maleimide (FA-PEG5-Mal). This heterobifunctional crosslinker is a valuable tool in drug delivery and bioconjugation, enabling the targeted delivery of therapeutic agents and the site-specific modification of biomolecules.

Core Chemical Properties

This compound is a molecule that combines a folic acid moiety for targeting, a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a maleimide group for covalent conjugation to sulfhydryl-containing molecules.

| Property | Value | Source |

| Molecular Formula | C₃₅H₄₅N₉O₁₂ | N/A |

| Molecular Weight | 783.78 g/mol | N/A |

| Appearance | Light yellow to yellow solid | N/A |

| Storage Conditions | Store at -20°C, protected from light and moisture. | N/A |

Solubility Profile

The solubility of this compound is a critical factor for its effective use in experimental settings. Due to its chemical structure, its solubility varies significantly across different solvents.

| Solvent | Solubility | Protocol for Dissolution | Source |

| Dimethyl Sulfoxide (DMSO) | Highly soluble (e.g., 100 mg/mL) | Dissolve directly in anhydrous DMSO. Gentle vortexing or brief sonication can aid dissolution. Prepare stock solutions fresh before use. | [1] |

| Dimethylformamide (DMF) | Soluble | Dissolve in anhydrous DMF. Similar to DMSO, prepare stock solutions fresh. | [1] |

| Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock solution in DMSO or DMF first, then add dropwise to the aqueous reaction buffer while stirring. The final concentration of the organic solvent should be minimized (typically <10%) to avoid protein denaturation. | [1] |

| Ethanol | Sparingly soluble | Not a recommended solvent for initial dissolution for bioconjugation applications. | N/A |

Note: The hygroscopic nature of DMSO can impact the stability of the maleimide group. It is recommended to use anhydrous DMSO and to prepare stock solutions immediately before use. Unused stock solutions can be stored at -20°C for a limited time (up to one month), but fresh preparations are always preferable.[1][2]

Experimental Protocols

The primary application of this compound is the conjugation of its maleimide group to a free sulfhydryl group (thiol) on a target molecule, such as a cysteine residue in a protein or peptide.

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines the essential steps for conjugating this compound to a thiol-containing protein.

Materials:

-

This compound

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing thiols.

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of the Thiol-Containing Protein:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

-

If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide reagent, as it contains a free thiol.

-

-

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point to drive the reaction to completion.

-

Add the maleimide solution dropwise to the protein solution while gently stirring or vortexing.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and any other small molecules using a size-exclusion chromatography column or dialysis.

-

-

Characterization and Storage:

-

Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry. The Ellman's reagent assay can be used to quantify the remaining free thiols to assess reaction efficiency.

-

Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C, often with a cryoprotectant like glycerol. For long-term storage, the addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide is recommended.

-

Visualization of Key Processes

Experimental Workflow for Thiol-Maleimide Conjugation

Caption: A flowchart illustrating the key steps in the conjugation of this compound to a thiol-containing biomolecule.

Folate Receptor-Mediated Endocytosis Pathway

This compound conjugates are internalized by cells that overexpress the folate receptor through a process called receptor-mediated endocytosis.

Caption: The cellular uptake mechanism of this compound conjugates via folate receptor-mediated endocytosis.

References

Synthesis and characterization of Folic acid-PEG5-Maleimide

An In-depth Technical Guide to the Synthesis and Characterization of Folic Acid-PEG-Maleimide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid-PEG-Maleimide (FA-PEG-Mal) is a heterobifunctional linker widely utilized in biomedical research, particularly for targeted drug delivery. Folic acid serves as a targeting ligand, binding with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2][3] The Polyethylene Glycol (PEG) spacer enhances the molecule's solubility, biocompatibility, and circulation time while reducing immunogenicity.[4][5] The maleimide group at the distal end of the PEG chain provides a reactive handle for covalent conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.

This guide provides a comprehensive overview of the synthesis and characterization of Folic acid-PEG-Maleimide, offering detailed experimental protocols, data interpretation, and workflow visualizations to aid researchers in its successful preparation and validation.

Synthesis of Folic Acid-PEG-Maleimide

The synthesis is typically a two-step process. The first step involves the activation of a carboxylic acid group on folic acid, followed by a coupling reaction with an amino-terminated PEG-maleimide linker (H₂N-PEG-Mal).

Reaction Scheme

The most common method for coupling folic acid to an amine is through the formation of an active N-hydroxysuccinimide (NHS) ester, facilitated by a carbodiimide such as Dicyclohexylcarbodiimide (DCC).

-

Step 1: Activation of Folic Acid. Folic acid is reacted with DCC and NHS in an anhydrous polar aprotic solvent like Dimethyl sulfoxide (DMSO). DCC facilitates the formation of an NHS ester of folic acid, which is highly reactive towards primary amines.

-

Step 2: Conjugation to H₂N-PEG-Maleimide. The activated Folic Acid-NHS ester is then reacted in situ with H₂N-PEG-Maleimide. The primary amine of the PEG linker nucleophilically attacks the NHS ester, displacing the NHS group and forming a stable amide bond.

Experimental Protocol

This protocol details the synthesis of FA-PEG-Maleimide.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Role |

| Folic Acid (FA) | 441.4 | Targeting Ligand |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling Agent |

| N-Hydroxysuccinimide (NHS) | 115.09 | Activating Agent |

| H₂N-PEG₅-Maleimide | Varies (e.g., ~500-5000) | Linker |

| Anhydrous Dimethyl sulfoxide (DMSO) | 78.13 | Solvent |

| Diethyl Ether | 74.12 | Precipitation Solvent |

| Dialysis Tubing | MWCO 1 kDa | Purification |

Procedure:

-

Folic Acid Activation:

-

Dissolve Folic Acid (1.2 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMSO in a round-bottom flask.

-

Protect the flask from light by wrapping it in aluminum foil, as folic acid is light-sensitive.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.

-

-

Conjugation Reaction:

-

In a separate flask, dissolve H₂N-PEG-Maleimide (1.0 eq) in a minimal amount of anhydrous DMSO.

-

Remove the DCU precipitate from the activated folic acid solution by filtration.

-

Slowly add the H₂N-PEG-Maleimide solution to the filtered, activated folic acid solution.

-

Allow the reaction to stir at room temperature for an additional 6-12 hours, protected from light.

-

-

Purification:

-

Precipitate the crude product by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

-

Collect the yellow precipitate by centrifugation or filtration and wash it several times with diethyl ether to remove unreacted starting materials and residual DMSO.

-

Further purify the product by dialysis against deionized water for 48 hours using a 1 kDa molecular weight cutoff (MWCO) membrane to remove any remaining small-molecule impurities.

-

Lyophilize the dialyzed solution to obtain the final Folic acid-PEG-Maleimide product as a yellow solid.

-

Store the final product at -20°C, desiccated and protected from light.

-

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of Folic acid-PEG-Maleimide.

Characterization of Folic Acid-PEG-Maleimide

Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of the final product.

Characterization Techniques & Expected Results

| Technique | Purpose | Expected Results / Key Features |

| ¹H NMR | Structural Confirmation | - Folic Acid Protons: Aromatic signals at ~6.6-8.7 ppm. - PEG Protons: A prominent, broad signal at ~3.5-3.8 ppm. - Maleimide Protons: A characteristic singlet at ~6.7 ppm. |

| FTIR | Functional Group Analysis | - Amide Bond: C=O stretch (~1640-1690 cm⁻¹) and N-H bend (~1550-1605 cm⁻¹). - PEG Backbone: C-O-C ether stretch (~1100 cm⁻¹). - Folic Acid: Characteristic peaks for pteridine and benzene rings. |

| Mass Spec. | Molecular Weight Confirmation | - A peak or distribution corresponding to the expected mass of the FA-PEG-Mal conjugate. - MALDI-TOF is often used for polymers, showing a distribution of masses reflecting the PEG polydispersity. |

| HPLC | Purity Assessment | - A single major peak in the chromatogram indicates high purity. - The retention time will differ from that of the starting materials. |

General Experimental Protocols

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the lyophilized FA-PEG-Mal product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300-500 MHz).

-

Process the data, referencing the solvent peak, and integrate the relevant signals to confirm the presence of all three components (Folic Acid, PEG, Maleimide).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the product with KBr powder and pressing it into a pellet, or by casting a thin film from a solution onto a salt plate.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands corresponding to the key functional groups.

-

-

Mass Spectrometry (MS):

-

Prepare a sample solution in an appropriate solvent (e.g., water/acetonitrile).

-

For MALDI-TOF, mix the sample solution with a suitable matrix (e.g., sinapinic acid).

-

Analyze the sample to obtain the mass-to-charge (m/z) spectrum and confirm the molecular weight of the product.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Dissolve the sample in the mobile phase.

-

Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Run a gradient elution, for example, with a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector at wavelengths relevant for folic acid (e.g., 280 nm and 360 nm).

-

Assess the purity by integrating the peak area of the product relative to any impurity peaks.

-

Characterization Workflow Diagram

Caption: A diagram showing the analytical techniques used to validate the structure and purity.

Summary

The successful synthesis of Folic acid-PEG-Maleimide provides a valuable tool for targeted molecular delivery and bioconjugation. The protocols outlined in this guide describe a robust method for its preparation via DCC/NHS coupling chemistry. Subsequent characterization using a suite of analytical techniques—NMR for structural elucidation, FTIR for functional group confirmation, Mass Spectrometry for molecular weight verification, and HPLC for purity assessment—is critical for ensuring the quality and reliability of the final conjugate for its intended research applications. Careful execution of these synthesis and characterization steps will yield a high-purity product suitable for advanced drug delivery systems and other scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. Folic acid-PEG conjugated superparamagnetic nanoparticles for targeted cellular uptake and detection by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Folate-PEG-Maleimide - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of FA-PEG5-Mal in Targeted Therapy

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Folic Acid-Polyethylene Glycol-Maleimide (FA-PEG5-Mal), and its mechanism of action in the targeted delivery of therapeutics. We will delve into the distinct roles of each component, the process of bioconjugation, and the cellular uptake pathway that enables selective drug delivery to target cells.

Core Concept: The Tri-Component System for Targeted Delivery

This compound is a sophisticated linker designed to bridge a therapeutic payload with specific target cells, primarily cancer cells that overexpress the folate receptor.[1] Its functionality arises from three key components:

-

Folic Acid (FA): The Targeting Ligand Folic acid, a B vitamin, is essential for cellular metabolism.[1] Crucially, many cancer cells—including those in ovarian, lung, and breast cancers—exhibit a significant overexpression of the folate receptor (FR) on their surface to meet their high metabolic demands.[1][2] In contrast, most normal tissues have a limited number of these receptors.[1] This differential expression allows the FA moiety of the linker to act as a high-affinity targeting agent, selectively binding to cancer cells.

-

Polyethylene Glycol (PEG5): The Spacer and Stabilizer The PEG component is a flexible, hydrophilic polymer chain. In this linker, it serves multiple critical functions:

-

Biocompatibility: It reduces the immunogenicity of the attached payload, preventing a rapid immune response.

-

Solubility: It enhances the water solubility of the entire conjugate, which is often a challenge with hydrophobic drugs or nanoparticles.

-

Pharmacokinetics: PEGylation is a well-established method for extending the circulation half-life of therapeutics by reducing renal clearance and non-specific uptake by the reticuloendothelial system.

-

Flexibility: It acts as a spacer, preventing steric hindrance and ensuring that both the folic acid and the maleimide group are accessible for their respective binding and conjugation reactions.

-

-

Maleimide (Mal): The Conjugation Anchor The maleimide group is a highly specific and efficient reactive handle for bioconjugation. It readily reacts with sulfhydryl (thiol, -SH) groups, commonly found on cysteine residues of proteins and peptides or engineered onto small molecules and nanoparticles. This reaction, a Michael-type addition, forms a stable, covalent thioether bond. The reaction is most efficient in a pH range of 6.5 to 7.5.

Mechanism of Action: From Systemic Circulation to Intracellular Delivery

The primary mechanism of action for an this compound-conjugated therapeutic can be broken down into a sequential process, which is visualized in the signaling pathway diagram below.

-

Bioconjugation: A thiol-containing therapeutic payload (e.g., small molecule drug, protein, or nanoparticle) is covalently attached to the maleimide end of the this compound linker.

-

Systemic Administration & Circulation: The resulting conjugate is administered, and the PEG component helps it remain stable and soluble in circulation, prolonging its availability.

-

Target Recognition and Binding: The folic acid moiety on the conjugate selectively recognizes and binds with high affinity to folate receptors overexpressed on the surface of cancer cells.

-

Receptor-Mediated Endocytosis: Upon binding, the cell membrane engulfs the entire conjugate-receptor complex, forming an endosome. This process internalizes the therapeutic payload directly into the target cell.

-

Intracellular Drug Release: Once inside the cell, the payload is released. This release can be triggered by the acidic environment of the endosome/lysosome or by enzymatic cleavage of a specifically designed bond within the payload itself. The released therapeutic can then exert its cytotoxic or modulatory effect.

Caption: Mechanism of this compound mediated drug delivery.

Quantitative Data and Characterization

The performance of an this compound conjugate is assessed through various quantitative measures. The precise values are highly dependent on the specific payload and experimental conditions, but the key parameters to evaluate are summarized below.

| Parameter | Typical Method(s) | Expected Outcome/Range | Significance |

| Conjugation Efficiency | HPLC, Mass Spectrometry, Thiol Quantification Assay | >90% | Confirms the successful and efficient formation of the drug-linker conjugate. The maleimide-thiol reaction is known to be highly efficient. |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nM range | Measures the strength of the interaction between the FA-conjugate and the folate receptor. A lower Kd indicates stronger binding. |

| Drug Loading Capacity | UV-Vis Spectroscopy, HPLC | Varies by payload (e.g., % w/w) | Quantifies the amount of drug successfully conjugated to the linker or delivery vehicle. |

| In Vitro Cellular Uptake | Flow Cytometry, Confocal Microscopy, ICP-MS (for metal drugs) | Significantly higher uptake in FR-positive cells (e.g., HeLa, KB) vs. FR-negative cells. Uptake is inhibited by free folic acid. | Demonstrates target-specific internalization and validates the role of the folate receptor. |

| In Vitro Cytotoxicity (IC50) | MTT, MTS, or other cell viability assays | Lower IC50 in FR-positive cells compared to non-targeted controls. | Measures the effective concentration of the conjugate needed to inhibit cancer cell growth, indicating therapeutic potency. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of this compound conjugates. Below are generalized protocols for key experimental stages.

Protocol: Conjugation of a Thiolated Payload to this compound

This protocol describes the standard procedure for linking a payload containing a free sulfhydryl group to the maleimide moiety of the linker.

-

Reagent Preparation:

-

Dissolve the this compound linker in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4. A co-solvent like DMSO or DMF may be used if solubility is an issue, but the final aqueous concentration should be high.

-

Dissolve the thiol-containing payload (e.g., peptide, protein, or small molecule) in the same reaction buffer. If the payload is a protein with disulfide bonds, it may require a reduction step (e.g., with TCEP) followed by purification to expose the free thiol.

-

-

Conjugation Reaction:

-

Add the this compound solution to the payload solution. A slight molar excess (1.1x to 2x) of the linker is often used to ensure complete reaction with the payload's thiol groups.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.

-

-

Purification:

-

Remove the unreacted linker and quenching agent from the final conjugate. The method depends on the size and nature of the payload:

-

For large payloads (proteins, nanoparticles): Use dialysis or size-exclusion chromatography (SEC).

-

For smaller payloads: Use reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE (for proteins), Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC.

-

Caption: Workflow for conjugating a payload to this compound.

Protocol: In Vitro Folate Receptor-Targeting Assay

This protocol uses a competitive binding assay to confirm that the cellular uptake of the conjugate is mediated by the folate receptor.

-

Cell Culture:

-

Culture two cell lines: one that is folate receptor-positive (FR+) (e.g., HeLa, KB) and one that is folate receptor-negative (FR-) (e.g., A549) as a control.

-

Plate the cells in a suitable format (e.g., 24-well plate or plates for confocal microscopy) and allow them to adhere overnight.

-

-

Competition Setup:

-

For the competition group, pre-incubate the FR+ cells with a high concentration of free folic acid (e.g., 1 mM) for 1-2 hours. This will saturate the folate receptors.

-

The non-competition groups (both FR+ and FR-) will be incubated with standard culture medium.

-

-

Incubation with Conjugate:

-

Add the this compound conjugate (often fluorescently labeled for visualization) to all wells at a predetermined concentration.

-

Incubate for 2-4 hours to allow for cellular uptake.

-

-

Washing and Analysis:

-

Wash the cells thoroughly with cold PBS three times to remove any conjugate that is not internalized.

-

Analyze cellular uptake using a suitable method:

-

Flow Cytometry: For quantitative analysis, detach the cells and measure the fluorescence intensity per cell.

-

Confocal Microscopy: For qualitative visualization, fix the cells, stain the nuclei (e.g., with DAPI), and image to observe the intracellular localization of the conjugate.

-

-

-

Expected Results:

-

High uptake (strong signal) in the FR+ cells (non-competition group).

-

Low uptake (weak signal) in the FR- cells.

-

Significantly reduced uptake (weak signal) in the FR+ cells pre-incubated with free folic acid (competition group).

-

Caption: The chemical logic of maleimide-thiol conjugation.

References

The Role of Folic Acid in FA-PEG5-Mal Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of folic acid in FA-PEG5-Mal targeting constructs. We will delve into the molecular mechanisms, experimental validation, and key components of this targeted drug delivery system, offering a comprehensive resource for researchers in the field.

Introduction to this compound Targeted Drug Delivery

Targeted drug delivery aims to enhance the therapeutic efficacy of potent molecules while minimizing off-target toxicity. The this compound platform is a sophisticated strategy that leverages the high affinity of folic acid for its receptor, which is frequently overexpressed on the surface of various cancer cells.[1][2] This system is composed of three key functional components:

-

Folic Acid (FA): The targeting moiety that specifically recognizes and binds to the folate receptor (FR).

-

Polyethylene Glycol (PEG5): A five-unit polyethylene glycol linker that enhances solubility, stability, and pharmacokinetic properties of the conjugate.[3][4]

-

Maleimide (Mal): A reactive group that enables the stable, covalent conjugation of a therapeutic or imaging payload, typically through a thiol-maleimide linkage.[5]

This guide will dissect the individual roles of these components and provide an overview of the experimental methodologies used to validate their function.

The Core Components and Their Functions

Folic Acid: The Key to Specificity

Folic acid, a B vitamin, is essential for cellular proliferation. Many cancer cells upregulate the expression of the folate receptor (FR) to meet their increased demand for this nutrient. This differential expression between cancerous and healthy tissues provides a window for targeted therapy. The high affinity of folic acid for the FR, with a dissociation constant (Kd) in the nanomolar range, makes it an excellent targeting ligand.

The PEG5 Linker: A Bridge of Biocompatibility

The polyethylene glycol (PEG) linker serves multiple critical functions in the this compound construct. The five repeating units of ethylene glycol in PEG5 provide a flexible spacer that extends the folic acid moiety away from the payload, which can improve its interaction with the folate receptor. Furthermore, PEGylation is a well-established method to:

-

Increase Hydrophilicity and Solubility: Many therapeutic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker improves the overall solubility of the conjugate in aqueous environments.

-

Enhance Stability: PEG can protect the payload from enzymatic degradation and reduce immunogenicity.

-

Prolong Circulation Time: The hydrophilic nature of PEG can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased opportunity for tumor accumulation.

The length of the PEG linker is a critical parameter, with studies showing that longer PEG chains can, in some cases, enhance tumor accumulation in vivo.

Maleimide: The Anchor for the Payload

The maleimide group is a highly specific and efficient reactive handle for conjugating a payload to the FA-PEG5 linker. It readily and selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins or engineered into other molecules, to form a stable thioether bond. This reaction, known as a Michael addition, is highly efficient under physiological conditions (pH 6.5-7.5).

Mechanism of Action: Receptor-Mediated Endocytosis

The targeting mechanism of this compound conjugates relies on folate receptor-mediated endocytosis. Upon binding of the folic acid moiety to the folate receptor on the cancer cell surface, the cell membrane invaginates to form an endosome, internalizing the entire conjugate-receptor complex. Inside the cell, the endosome matures and its internal pH decreases. This acidic environment can facilitate the cleavage of certain linker types or the release of the payload from the conjugate, allowing it to exert its therapeutic effect within the target cell. The folate receptor is then typically recycled back to the cell surface.

Quantitative Data on Targeting Efficiency

The effectiveness of FA-PEG-Mal targeting is evaluated through various quantitative measures. The following tables summarize representative data from studies on folate-targeted systems.

Table 1: Binding Affinity of Folate and Folate-Conjugates to Folate Receptor α (FRα)

| Ligand | Dissociation Constant (K D) | Association Rate (k a) (M⁻¹s⁻¹) | Dissociation Rate (k d) (s⁻¹) | Reference |

| Folate | 1.14 nM | 6.74 x 10⁶ | 7.69 x 10⁻³ | |

| Folate-Peptide Conjugate 1 | 0.18 nM | 4.11 x 10⁵ | 7.53 x 10⁻⁵ | |

| Folate-Peptide Conjugate 2 | 0.90 nM | 8.91 x 10⁴ | 8.01 x 10⁻⁵ |

Table 2: In Vitro Cellular Uptake of Folate-Targeted Nanoparticles

| Cell Line | Targeting Ligand | Uptake Enhancement (vs. Non-Targeted) | Reference |

| KB (FR-positive) | Folic Acid | 3-6 times higher | |

| HeLa (FR-positive) | Folic Acid | ~4 times higher than FR-negative cells | |

| HeLa (FR-positive) | Folic Acid | 12-fold higher than non-targeted |

Table 3: In Vivo Biodistribution of Folate-Targeted Nanoparticles in Tumor-Bearing Mice

| Time Post-Injection | Organ/Tissue | Concentration of Folate-Targeted Nanoparticles | Concentration of Non-Targeted Nanoparticles | Reference |

| 12 hours | Tumor | Significantly Higher | Lower | |

| 24 hours | Tumor | Significantly Higher | Lower | |

| 24 hours | Liver | High Accumulation | Moderate Accumulation | |

| 24 hours | Spleen | High Accumulation | Moderate Accumulation |

Table 4: IC50 Values of Folate-Targeted Drug Conjugates

| Cell Line | Drug Conjugate | IC50 Value | Reference |

| SKOV-3 (FR-positive) | Folate-PEG-Paclitaxel Prodrug (1k PEG) | Lower than non-targeted | |

| SKOV-3 (FR-positive) | Folate-PEG-Paclitaxel Prodrug (2k PEG) | Lower than non-targeted | |

| SKOV-3 (FR-positive) | Folate-PEG-Paclitaxel Prodrug (3.5k PEG) | Lower than non-targeted |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the activation of folic acid, its conjugation to an amino-terminated PEG, and subsequent reaction to introduce the maleimide group. A generalized protocol is as follows:

-

Activation of Folic Acid: Folic acid is dissolved in a suitable organic solvent (e.g., DMSO) and activated using a carboxyl-activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester of folic acid.

-

Conjugation to PEG: The activated folic acid is then reacted with a heterobifunctional PEG derivative containing an amine group at one end and a protected functional group at the other (e.g., Boc-NH-PEG5-NH2). The NHS ester of folic acid reacts with the free amine of the PEG to form a stable amide bond.

-

Deprotection and Maleimide Functionalization: The protecting group (e.g., Boc) on the other end of the PEG is removed, and the newly exposed amine is reacted with a maleimide-containing reagent, such as maleic anhydride followed by cyclization, or an NHS-maleimide crosslinker, to yield the final this compound product.

-

Purification: The final product is purified using techniques such as dialysis, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).

Conjugation of a Thiol-Containing Payload to this compound

This protocol outlines the conjugation of a payload with an available thiol group to the this compound linker.

-

Preparation of Reactants:

-

Dissolve the thiol-containing payload in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA).

-

Dissolve the this compound in a small amount of an organic solvent like DMSO and then dilute in the reaction buffer.

-

-

Conjugation Reaction:

-

Add the this compound solution to the payload solution with gentle stirring. A 10-20 fold molar excess of the maleimide linker to the thiol-containing payload is often used to ensure complete reaction.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

The resulting conjugate can be purified from unreacted starting materials using size-exclusion chromatography, dialysis, or HPLC.

-

In Vitro Cellular Uptake Assay via Flow Cytometry

This assay quantifies the internalization of a fluorescently labeled this compound conjugate into cells.

-

Cell Culture: Plate folate receptor-positive (e.g., KB, HeLa) and negative control cells in multi-well plates and culture until they reach the desired confluency.

-

Incubation with Conjugate: Treat the cells with the fluorescently labeled this compound conjugate at various concentrations and for different time points. Include a control group treated with a non-targeted fluorescent conjugate.

-

Competitive Inhibition: To confirm receptor-mediated uptake, include a condition where cells are pre-incubated with a high concentration of free folic acid before adding the targeted conjugate.

-

Cell Harvesting and Staining: After incubation, wash the cells to remove unbound conjugate, detach them from the plate, and resuspend them in a suitable buffer for flow cytometry.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized conjugate.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate-PEG-Mal | Folic acid-PEG-maleimide | AxisPharm [axispharm.com]

The Pivotal Role of the PEG5 Linker in FA-PEG5-Mal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, FA-PEG5-Mal, represents a critical tool in the targeted delivery of therapeutics. This molecule strategically combines three key components: Folic Acid (FA) for targeting folate receptor (FR)-overexpressing cells, a discrete polyethylene glycol (PEG) linker with five repeating units (PEG5) to enhance physicochemical properties, and a maleimide (Mal) group for covalent conjugation to thiol-containing payloads. This in-depth technical guide elucidates the multifaceted functions of the PEG5 linker within this construct, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. Understanding the precise role of the PEG5 linker is paramount for the rational design and optimization of targeted drug conjugates for therapeutic applications.

Introduction: The Architecture of this compound

This compound is a sophisticated chemical entity designed for precision bioconjugation. Its architecture is modular, with each component serving a distinct and vital purpose:

-

Folic Acid (FA): A high-affinity ligand for the folate receptor, which is frequently overexpressed on the surface of various cancer cells, making it an effective targeting moiety.[1][2]

-

Maleimide (Mal): A thiol-reactive functional group that readily forms a stable covalent thioether bond with sulfhydryl groups present on proteins, peptides, or small molecule drugs.[3][4] This reaction is most efficient at a pH range of 6.5-7.5.[3]

-

PEG5 Linker: A discrete polyethylene glycol chain consisting of five ethylene glycol units. This central component acts as a flexible spacer, influencing the overall properties of the conjugate.

This guide will focus on the integral functions of the PEG5 linker, exploring its impact on solubility, stability, pharmacokinetics, and receptor binding affinity.

Core Functions of the PEG5 Linker

The incorporation of a PEG linker, and specifically a discrete PEG5 chain, imparts several advantageous properties to the FA-Mal conjugate and the subsequent drug conjugate.

Enhanced Solubility and Reduced Aggregation

Many therapeutic payloads, particularly cytotoxic agents used in antibody-drug conjugates (ADCs), are hydrophobic. The hydrophilic nature of the PEG5 linker significantly improves the water solubility of the entire conjugate, mitigating the risk of aggregation. This is crucial for maintaining the stability and efficacy of the therapeutic agent in physiological environments.

Improved Pharmacokinetics and Bioavailability

PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules. The PEG5 linker contributes to an increased hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent at the target site.

Enhanced Stability and Protection from Degradation

The PEG5 linker can act as a protective shield, sterically hindering the access of proteolytic enzymes to the conjugated payload, thereby increasing its stability in biological fluids. This protective feature helps to ensure that the active agent remains intact until it reaches the target cell.

Biocompatibility and Reduced Immunogenicity

PEG is known for its low toxicity and immunogenicity. The PEG5 linker helps to mask the conjugated molecule from the host's immune system, reducing the likelihood of an adverse immune response.

Precise Spatial Orientation

The defined length of the PEG5 linker provides precise control over the distance between the targeting ligand (FA) and the conjugated payload. This spatial separation can be critical for minimizing steric hindrance and ensuring that both the folate moiety can efficiently bind to its receptor and the payload can exert its therapeutic effect.

Quantitative Data on PEG Linker Function

The length of the PEG linker is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies that illustrate the impact of PEG linker length on key performance metrics. While data specifically for PEG5 is not always available in a comparative format, the general trends provide a strong rationale for its utility.

Table 1: Effect of PEG Linker Length on ADC Clearance Rates

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |

| PEG4 | ~5.0 | 0.59 | Non-binding IgG-MMAE (DAR 8) |

| PEG8 | ~3.0 | 0.35 | Non-binding IgG-MMAE (DAR 8) |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |

Note: This data, synthesized from preclinical studies, indicates a trend where increasing PEG linker length generally leads to a decrease in the clearance rate of ADCs.

Table 2: Stability of Maleimide-Thiol Conjugates

| Linker Type | Challenging Agent | Incubation Conditions | Time | % Conjugate Remaining | Notes |

| Maleimide-PEG | 1 mM Glutathione | 37°C | 7 days | < 70% | Susceptible to retro-Michael reaction. |

| Mono-sulfone-PEG | 1 mM Glutathione | 37°C | 7 days | > 90% | Significantly more stable than maleimide-PEG conjugate. |

| Hydrolyzed Maleimide | Plasma | 37°C | 6 days | ~95% | Ring-opened succinamic acid form is resistant to cleavage. |

Note: The stability of the maleimide-thiol linkage is a critical factor. While the inherent stability can be a concern, strategies such as using stabilized maleimide derivatives or inducing hydrolysis of the succinimide ring can significantly enhance conjugate stability.

Signaling Pathways and Experimental Workflows

Folate Receptor-Mediated Endocytosis

The targeting function of the FA moiety in this compound is dependent on the folate receptor-mediated endocytosis pathway. The following diagram illustrates the key steps in this process.

Caption: Folate receptor-mediated endocytosis of an this compound-drug conjugate.

Experimental Workflow for Bioconjugation and Characterization

The following diagram outlines a typical experimental workflow for the conjugation of this compound to a thiol-containing protein and the subsequent characterization of the conjugate.

Caption: Experimental workflow for protein conjugation with this compound.

Experimental Protocols

Synthesis of Folic Acid-PEG-Amine

This protocol describes a general method for the synthesis of a folate-PEG-amine conjugate, a precursor to this compound.

Materials:

-

Folic acid (FA)

-

Polyoxyethylene bis-amine (e.g., NH2-PEG5-NH2)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dimethyl sulfoxide (DMSO)

-

Sephadex G-25 gel-filtration column

Procedure:

-

Dissolve folic acid and a molar excess of polyoxyethylene bis-amine in DMSO.

-

Add NHS and DCC to the solution to activate the γ-carboxyl group of folic acid.

-

Allow the reaction to proceed overnight at room temperature with stirring.

-

Purify the resulting folate-PEG-amine product using Sephadex G-25 gel-filtration chromatography to remove unreacted starting materials and byproducts.

-

Characterize the product using techniques such as 1H-NMR and mass spectrometry.

General Protocol for Maleimide-Thiol Conjugation

This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.

Materials:

-

Thiol-containing protein

-

This compound

-

Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed

-

TCEP (Tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

-

Anhydrous DMSO or DMF

-

Desalting column (for purification)

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.

-

Maleimide Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.

-

Incubation: Flush the reaction vial with an inert gas, seal tightly, and protect from light. Incubate at room temperature for 2 hours or overnight at 4°C.

-

Purification: Remove the unreacted this compound and byproducts using a desalting column, dialysis, or other suitable chromatography methods.

-

Characterization: Characterize the purified conjugate for purity, concentration, and drug-to-antibody ratio (DAR) using methods such as UV/Vis spectroscopy, HPLC (HIC or RP-HPLC), and mass spectrometry.

Conclusion

The PEG5 linker is a critical component of the this compound heterobifunctional molecule, imparting a range of desirable properties that are essential for the development of effective targeted therapeutics. Its ability to enhance solubility, improve pharmacokinetic profiles, increase stability, and provide precise spatial control makes it an invaluable tool for drug development professionals. A thorough understanding of the functions of the PEG5 linker, supported by quantitative data and robust experimental protocols, is crucial for the rational design and successful implementation of next-generation targeted drug delivery systems. While more comparative quantitative data for the PEG5 linker specifically would be beneficial, the established trends for PEG linkers of varying lengths provide a strong foundation for its application in creating safer and more effective targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Polyethylene glycol–coated and folic acid–conjugated superparamagnetic iron oxide nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Folate-PEG-Maleimide - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. Folate-PEG-Mal | Folic acid-PEG-maleimide | AxisPharm [axispharm.com]

Reactivity of the Maleimide Group in FA-PEG5-Mal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the maleimide functional group within the Folic acid-PEG5-Maleimide (FA-PEG5-Mal) molecule. This compound is a heterobifunctional linker commonly employed in bioconjugation, particularly for targeting folate receptor-expressing cells in drug delivery systems and diagnostics. Understanding the chemical behavior of the maleimide moiety is critical for the successful design and execution of conjugation strategies, ensuring high efficiency, specificity, and stability of the final conjugate.

Introduction to this compound and the Maleimide Group

This compound is a molecule composed of three key components:

-

Folic Acid (FA): A targeting ligand that binds with high affinity to the folate receptor, which is often overexpressed on the surface of various cancer cells.

-

Polyethylene Glycol (PEG5): A five-unit polyethylene glycol spacer that enhances the solubility and biocompatibility of the molecule, while also providing spatial separation between the folic acid ligand and the maleimide group.

-

Maleimide (Mal): A thiol-reactive functional group that enables the covalent attachment of this compound to proteins, peptides, and other molecules containing sulfhydryl groups (thiols), typically found in cysteine residues.

The reactivity of this compound is primarily governed by the maleimide group, an α,β-unsaturated carbonyl compound. The electrophilic nature of the double bond in the maleimide ring makes it highly susceptible to nucleophilic attack by the thiolate anion (RS⁻), the deprotonated form of a thiol group. This reaction, a Michael addition, results in the formation of a stable thioether bond.

The Thiol-Maleimide Reaction: Mechanism and Kinetics

The conjugation of the maleimide group of this compound to a thiol-containing molecule proceeds via a Michael addition mechanism. This reaction is highly efficient and chemoselective for thiols within a specific pH range.

Reaction Mechanism

The reaction is initiated by the deprotonation of the thiol group (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). The thiolate then attacks one of the carbon atoms of the double bond in the maleimide ring. This leads to the formation of a stable, covalent thioether linkage.

Reaction Kinetics

The large folic acid and PEG moieties in this compound may introduce some steric hindrance, potentially slowing the reaction rate compared to smaller maleimide compounds. However, the reaction is still expected to be sufficiently rapid for most bioconjugation applications.

Factors Influencing the Reactivity of the Maleimide Group

Several factors can significantly impact the rate and efficiency of the thiol-maleimide conjugation reaction. Careful control of these parameters is essential for successful and reproducible bioconjugation.

pH

The pH of the reaction medium is the most critical factor governing the thiol-maleimide reaction. The optimal pH range for this reaction is typically between 6.5 and 7.5 .[3]

-

Below pH 6.5: The concentration of the reactive thiolate anion is low, as the thiol group remains largely protonated. This leads to a significant decrease in the reaction rate.[4][5]

-

Above pH 7.5: The reaction with thiols is still fast, but the maleimide group becomes increasingly susceptible to two competing side reactions:

-

Reaction with primary amines: The unprotonated amino groups of lysine residues can react with the maleimide, leading to a loss of selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

-

Hydrolysis of the maleimide ring: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, rendering the this compound incapable of conjugation. This hydrolysis is base-catalyzed and its rate increases with pH.

-

Temperature

The thiol-maleimide reaction is temperature-dependent. Most conjugation reactions are carried out at either room temperature (20-25°C) or at 4°C.

-

Room Temperature (20-25°C): Offers faster reaction kinetics, with reactions often reaching completion within 30 minutes to 2 hours.

-

4°C: Recommended for sensitive proteins to minimize potential degradation. The reaction will proceed more slowly, often requiring an overnight incubation (8-16 hours).

Molar Ratio of Reactants

The stoichiometry of the maleimide and thiol is another important consideration. To drive the reaction to completion, a molar excess of the maleimide-containing reagent (this compound) is often used. A common starting point for labeling proteins is a 10-20 fold molar excess of the maleimide reagent over the thiol. However, for larger molecules or in situations where steric hindrance may be a factor, the optimal ratio may need to be determined empirically. For example, in the functionalization of nanoparticles, a 2:1 to 5:1 maleimide to thiol ratio has been found to be optimal for different ligands.

Stability of the Maleimide Group and the Thioether Linkage

The stability of both the unreacted maleimide group and the resulting thioether bond is crucial for the successful application of this compound conjugates.

Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, especially at alkaline pH. The hydrolysis product, a maleamic acid, is unreactive towards thiols. Therefore, it is recommended to prepare aqueous solutions of this compound immediately before use. For storage, the compound should be kept in a dry, aprotic solvent such as DMSO or DMF at low temperatures (-20°C or -80°C). Studies on multi-arm PEG-maleimides have shown that hydrolysis follows first-order kinetics and is dependent on the buffer, pH, and temperature.

Stability of the Thioether Linkage

While the thioether bond formed between the maleimide and the thiol is generally considered stable, it can undergo a retro-Michael reaction, leading to deconjugation. This reaction is more likely to occur in the presence of other thiols, such as glutathione, which is present in high concentrations intracellularly. This can lead to the transfer of the this compound moiety to other thiol-containing molecules.

To mitigate this, one strategy is the intentional hydrolysis of the succinimide ring of the thioether adduct after conjugation. This ring-opening reaction forms a stable product that is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period after the initial conjugation is complete.

Potential Side Reactions

Besides the desired thiol-maleimide reaction, other reactions can occur, potentially leading to undesired products and reduced conjugation efficiency.

-

Reaction with Amines: As mentioned, at pH values above 7.5, the maleimide group can react with primary amines, such as the ε-amino group of lysine residues.

-

Thiol Oxidation: Free thiol groups are susceptible to oxidation, forming disulfide bonds (R-S-S-R). Disulfides are unreactive towards maleimides. To prevent this, it is advisable to work with degassed buffers and consider the inclusion of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. If disulfide bonds are present in the target molecule, they must be reduced to free thiols prior to conjugation using reducing agents like TCEP or DTT.

-

Thiazine Rearrangement: If the maleimide is conjugated to a peptide or protein via an N-terminal cysteine, a rearrangement of the succinimidyl thioether to a six-membered thiazine structure can occur. This side reaction is more prominent at physiological or higher pH.

Quantitative Data Summary

While specific kinetic data for this compound is limited, the following tables summarize general quantitative data for maleimide reactivity based on studies of similar molecules.

Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Increased reaction with amines; Faster maleimide hydrolysis |

Data compiled from references.

Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Condition | Notes |

| pH | 6.5 - 7.5 | Crucial for selectivity and efficiency. |

| Temperature | Room Temperature (20-25°C) or 4°C | Faster kinetics at room temperature; 4°C for sensitive proteins. |

| Reaction Time | 30 minutes - 2 hours at RT; Overnight at 4°C | Varies with reactants and concentrations. |

| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of maleimide is generally recommended. |

| Buffer | Phosphate, HEPES | Avoid buffers containing primary or secondary amines (e.g., Tris). |

Data compiled from references.

Table 3: Hydrolysis Half-life of a Multi-arm PEG-Maleimide (as a representative example)

| Buffer (pH) | Temperature (°C) | Half-life (hours) |

| Acetate (5.0) | 25 | ~100 |

| Phosphate (7.4) | 25 | ~20 |

| Phosphate (7.4) | 37 | ~10 |

Note: This data is for an 8-arm 40 kDa PEG-maleimide and should be considered as an estimate for the behavior of this compound. Data adapted from reference.

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

-

Protein Preparation:

-

Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0).

-

If the protein contains disulfide bonds, reduce them using a suitable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution while gently stirring.

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

-

-

Purification:

-

Remove the unreacted this compound and any byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Protocol for Quantification of Free Thiols using Ellman's Assay

Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) can be used to quantify the number of free sulfhydryl groups before and after the conjugation reaction to determine the conjugation efficiency.

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

-

Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the Reaction Buffer.

-

-

Assay Procedure:

-

To 50 µL of each standard and sample (protein before and after conjugation), add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.

-

Incubate the reactions for 15 minutes at room temperature.

-

Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer.

-

-

Quantification:

-

Create a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of free thiols in your samples. The difference in free thiol concentration before and after the reaction corresponds to the amount of maleimide that has reacted.

-

Protocol for Monitoring the Conjugation Reaction by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to purify the final conjugate.

-

System Setup:

-

HPLC System: A standard HPLC system with a C18 column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Analysis:

-

Inject a small aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).

-

Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a wavelength corresponding to the absorbance of folic acid, ~280 nm and ~360 nm).

-

The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the thiol-maleimide conjugation reaction.

Caption: Experimental workflow for this compound conjugation.

Caption: Competing reactions of the maleimide group.

Conclusion

The maleimide group of this compound is a highly effective functional group for the targeted conjugation to thiol-containing biomolecules. Its reactivity is primarily governed by pH, with an optimal range of 6.5-7.5 ensuring high selectivity for thiols. By carefully controlling the reaction conditions and being aware of potential side reactions and stability limitations, researchers can successfully utilize this compound to create well-defined, stable conjugates for a wide range of applications in drug delivery and biomedical research. The provided protocols and data serve as a guide to aid in the development and optimization of such conjugation strategies.

References

- 1. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 2. researchgate.net [researchgate.net]

- 3. Folate-PEG-Maleimide - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of FA-PEG-Mal in Cancer Research: A Technical Guide

A targeted approach to chemotherapy, FA-PEG-Mal (Folic Acid-Polyethylene Glycol-Maleimide) is a key player in the development of advanced drug delivery systems. This guide provides an in-depth overview of its core applications in cancer research, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale Behind FA-PEG-Mal

The FA-PEG-Mal moiety represents a strategic combination of three distinct components, each playing a crucial role in the targeted delivery of anticancer agents. This tripartite structure is designed to overcome the limitations of conventional chemotherapy, such as lack of specificity and systemic toxicity.[1]

-

Folic Acid (FA): The Targeting Ligand Folic acid is a vitamin that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, kidney, and brain, while having limited expression in healthy tissues.[2][3] This differential expression allows for the selective targeting of cancer cells.[4][5] For effective targeting, the γ-carboxyl group of folic acid is typically used for covalent linkage to the delivery system, ensuring that its high affinity for the folate receptor is retained.

-

Polyethylene Glycol (PEG): The Stealth Linker Polyethylene glycol is a biocompatible polymer widely used in drug delivery to enhance the pharmacokinetic properties of therapeutic agents. When used to coat nanoparticles or drug conjugates, a process known as PEGylation, it creates a hydrophilic shield that reduces non-specific uptake by the reticuloendothelial system (RES). This "stealth" effect prolongs the circulation time, improves stability and solubility of the drug carrier, and allows for passive tumor targeting through the enhanced permeability and retention (EPR) effect.

-

Maleimide (Mal): The Conjugation Handle The maleimide group is a highly reactive functional group that readily forms stable covalent bonds with thiol groups, which are present in the side chains of cysteine residues in proteins and peptides. This specific and efficient thiol-maleimide "click" chemistry is a cornerstone of bioconjugation, enabling the attachment of therapeutic payloads, such as cytotoxic drugs or other biomolecules, to the FA-PEG linker.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing FA-PEG-Mal and similar targeted delivery systems.

Table 1: Nanoparticle Formulation and Characterization

| Nanoparticle System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency (%) | Citation(s) |

| pPEGMA-PCL-pPEGMA | ~140 | Not Reported | Not Reported | Not Reported | |

| FAPI-PEG-MNs | 10.47 ± 1.44 | Not Reported | -27.50 ± 2.15 | Not Reported | |

| FA-PEG5K-EB2 Micelles | ~20 | Not Reported | Not Reported | Not Reported | |

| FA-FePt/DDP Nanoliposomes | ~70 (hydrated) | Not Reported | Not Reported | Not Reported | |

| PLGA/PLA-PEG-FA | 170.5 ± 52.87 | 0.096 | -18.1 to -18.6 | Not Reported | |

| 5-FU-loaded PLA/PLGA PEG-PPG-PEG | 145 - 198 | Not Reported | -11.1 to -13.7 | 83.6 - 93.9% | |

| GM-CSF-loaded PLGA/PLGA-PEG | 143 ± 35 | Not Reported | Negative | 84 ± 5% |

Table 2: In Vitro Drug Release and Cytotoxicity

| Drug Delivery System | Drug Released | Conditions | Release Profile | Cytotoxicity (IC50) | Target Cell Line(s) | Citation(s) |

| Doxorubicin-loaded pPEGMA-PCL-pPEGMA NPs | Doxorubicin | pH 5.0 vs pH 7.4 | ~70% release at pH 5.0, ~25% at pH 7.4 | Not Reported | MCF-7, PANC-1 | |

| PeptibodyC19-PEG4-vcMMAE | MMAE | Not Applicable | Not Applicable | Not Reported | NCI-H520, NCI-H1581 (FGFR1+) | |

| Thiol-linked ADCs | MMAE | Not Applicable | Not Applicable | 0.02 - 0.2 nM | HER2+ cell lines | |

| FA-PEG-5-FU | 5-Fluorouracil | Not Applicable | Sustained release | Not Reported | HeLa | |

| FA-FePt/DDP-NPs/MFH | Cisplatin (DDP) | Not Applicable | Slow release | Not Reported | HO8910 (ovarian cancer) |

Experimental Protocols

This section details the methodologies for key experiments involved in the development and evaluation of FA-PEG-Mal based cancer therapies.

Synthesis and Conjugation

The synthesis of FA-PEG-Mal conjugates typically involves a multi-step process. First, the targeting ligand, folic acid, is activated, often at its γ-carboxyl group, to facilitate conjugation with the amine-terminated end of a PEG linker. The other end of the PEG linker is functionalized with a maleimide group. The resulting FA-PEG-Mal can then be conjugated to a thiol-containing drug or carrier.

Example Protocol: Conjugation of FA-PEG-Mal to a Thiolated Nanoparticle

-

Dissolve FA-PEG-Mal: Dissolve the FA-PEG-Mal linker in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5.

-

Prepare Thiolated Nanoparticles: Disperse the thiol-containing nanoparticles (e.g., liposomes or polymeric nanoparticles) in the same buffer.

-

Reaction: Add the FA-PEG-Mal solution to the nanoparticle dispersion. The molar ratio of linker to nanoparticles should be optimized.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or 4°C with gentle stirring.

-

Purification: Remove unreacted FA-PEG-Mal and other byproducts by dialysis, size exclusion chromatography, or repeated centrifugation and resuspension of the nanoparticles.

-

Characterization: Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, FTIR, or NMR.

Nanoparticle Formulation

Nanoprecipitation Method for Polymeric Nanoparticles:

This method is commonly used for preparing biodegradable polymeric nanoparticles.

-

Polymer and Drug Dissolution: Dissolve the polymer (e.g., PLGA or a copolymer like pPEGMA-PCL-pPEGMA) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or acetonitrile).

-

Organic Phase Injection: Slowly inject the organic solution into an aqueous solution (the non-solvent) containing a stabilizer (e.g., PVA) under constant stirring.

-

Nanoparticle Formation: The polymer precipitates upon solvent displacement, forming nanoparticles that encapsulate the drug.

-

Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.

-

Purification: Collect the nanoparticles by centrifugation, wash them to remove excess stabilizer and free drug, and then resuspend them in an appropriate medium.

In Vitro Cytotoxicity Assay

MTT or Alamar Blue Assay:

These colorimetric assays are widely used to assess the cytotoxicity of anticancer agents.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the FA-PEG-Mal drug conjugate or nanoparticle formulation for a specified duration (e.g., 48-96 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Reagent Addition: After the incubation period, add the MTT or Alamar Blue reagent to each well.

-

Incubation: Incubate the plates for a few hours to allow for the conversion of the reagent by viable cells.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake Studies

To visualize and quantify the uptake of FA-PEG-Mal conjugated nanoparticles into cancer cells, fluorescently labeled nanoparticles are often used.

-

Labeling: Incorporate a fluorescent dye (e.g., coumarin-6, DiI) into the nanoparticles during the formulation process.

-

Cell Culture: Grow folate receptor-positive cancer cells on glass coverslips or in appropriate imaging dishes.

-

Incubation: Treat the cells with the fluorescently labeled nanoparticles for various time points.

-

Washing and Fixation: Wash the cells with PBS to remove non-internalized nanoparticles and then fix them with a suitable fixative (e.g., paraformaldehyde).

-

Imaging: Visualize the cellular uptake of the nanoparticles using fluorescence microscopy or confocal microscopy. For quantitative analysis, flow cytometry can be used.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the application of FA-PEG-Mal in cancer research.

Folate Receptor-Mediated Endocytosis

This signaling pathway shows how FA-PEG-Mal conjugated nanoparticles are internalized by cancer cells.

Experimental Workflow for In Vitro Evaluation

This diagram outlines a typical workflow for the in vitro assessment of FA-PEG-Mal based drug delivery systems.

Logical Relationship of FA-PEG-Mal Components

This diagram illustrates the functional relationship between the three components of the FA-PEG-Mal system.

In Vivo Applications and Future Perspectives

The promising in vitro results of FA-PEG-Mal based systems have led to their evaluation in various preclinical animal models of cancer. In vivo studies have demonstrated that these targeted nanoparticles can lead to enhanced tumor accumulation of the therapeutic agent, resulting in superior antitumor efficacy and reduced systemic toxicity compared to the free drug. For instance, in a study using tumor-bearing mice, a folate-conjugated 5-FU prodrug showed smaller tumor volumes compared to the standard 5-FU treatment group.

Future research in this area is likely to focus on:

-

Combination Therapies: Combining FA-PEG-Mal targeted chemotherapy with other treatment modalities such as immunotherapy or photothermal therapy.

-